3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of bromine atoms at positions 3 and 5, along with a methyl group at the nitrogen atom, makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the bromination of N-methylimidazo[1,2-a]pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazopyrazine derivatives .
Scientific Research Applications
3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazopyrazine core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromoimidazo[1,2-a]pyridine
- 3,5-Dibromoimidazo[1,2-a]pyrimidine
- 3,5-Dibromoimidazo[1,2-a]pyrazine
Uniqueness
3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
787591-77-9 |
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Molecular Formula |
C7H6Br2N4 |
Molecular Weight |
305.96 g/mol |
IUPAC Name |
3,5-dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H6Br2N4/c1-10-6-7-12-3-5(9)13(7)4(8)2-11-6/h2-3H,1H3,(H,10,11) |
InChI Key |
XCRLVWNZCAFUGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2Br)Br |
Origin of Product |
United States |
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